molecular formula C14H29NO2 B12003485 2-Aminoethyl dodecanoate CAS No. 78616-98-5

2-Aminoethyl dodecanoate

Cat. No.: B12003485
CAS No.: 78616-98-5
M. Wt: 243.39 g/mol
InChI Key: WEJWRPYVWRFROR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminoethyl dodecanoate typically involves the esterification of dodecanoic acid with 2-aminoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-Aminoethyl dodecanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield dodecanoic acid and 2-aminoethanol.

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Hydrolysis: Dodecanoic acid and 2-aminoethanol.

    Oxidation: Oxo derivatives of this compound.

    Substitution: Substituted derivatives of this compound.

Scientific Research Applications

2-Aminoethyl dodecanoate has several applications in scientific research:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: It is studied for its potential antimicrobial properties and its role in cell membrane interactions.

    Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles and liposomes.

    Industry: It is used in the formulation of personal care products such as shampoos and conditioners due to its surfactant properties.

Mechanism of Action

The mechanism of action of 2-aminoethyl dodecanoate involves its interaction with cell membranes. The compound can integrate into lipid bilayers due to its amphiphilic nature, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethyl octanoate: Similar structure but with a shorter fatty acid chain.

    2-Aminoethyl hexadecanoate: Similar structure but with a longer fatty acid chain.

    2-Aminoethyl stearate: Similar structure but with an even longer fatty acid chain.

Uniqueness

2-Aminoethyl dodecanoate is unique due to its optimal chain length, which provides a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective as a surfactant and emulsifying agent, as well as in drug delivery applications where membrane interaction is crucial.

Properties

CAS No.

78616-98-5

Molecular Formula

C14H29NO2

Molecular Weight

243.39 g/mol

IUPAC Name

2-aminoethyl dodecanoate

InChI

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-14(16)17-13-12-15/h2-13,15H2,1H3

InChI Key

WEJWRPYVWRFROR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCCN

Origin of Product

United States

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